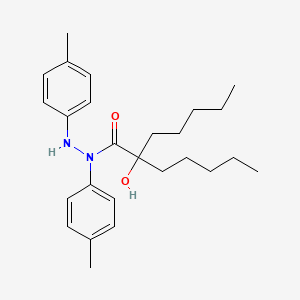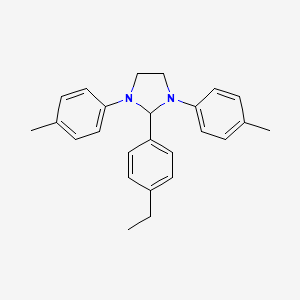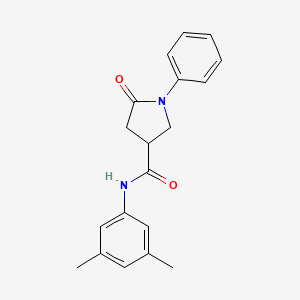
2-hydroxy-N,N'-bis(4-methylphenyl)-2-pentylheptanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide is a complex organic compound with a unique structure that includes hydroxyl, methylphenyl, and pentylheptanehydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylhydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions, such as alkylation or acylation, to introduce the pentylheptane group and hydroxyl functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N,N’-bis(4-methylphenyl)-2,2-diphenylacetohydrazide
- 2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide
- 2-Ethyl-2-hydroxy-N,N’-bis(4-methylphenyl)butanehydrazide
Uniqueness
2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H38N2O2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-hydroxy-N,N'-bis(4-methylphenyl)-2-pentylheptanehydrazide |
InChI |
InChI=1S/C26H38N2O2/c1-5-7-9-19-26(30,20-10-8-6-2)25(29)28(24-17-13-22(4)14-18-24)27-23-15-11-21(3)12-16-23/h11-18,27,30H,5-10,19-20H2,1-4H3 |
InChI Key |
SVRRWFOPBVTNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(C(=O)N(C1=CC=C(C=C1)C)NC2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11103300.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11103308.png)
![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11103310.png)
![2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11103312.png)
![(4Z)-2-(4-chlorophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11103318.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11103332.png)
![Methyl 2-[hydroxy(diphenyl)acetyl]-1-phenylhydrazinecarboxylate](/img/structure/B11103335.png)
![5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11103337.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B11103354.png)

![Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate](/img/structure/B11103374.png)

